molecular formula C26H30N2O7 B2407734 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate CAS No. 1005178-92-6

3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No. B2407734
CAS RN: 1005178-92-6
M. Wt: 482.533
InChI Key: PBIHWTVEZMXLCL-UHFFFAOYSA-N
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Description

3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines bearing nitrophenyl groups. These compounds have been evaluated for their anticancer activity and antioxidant properties. Notably, some synthesized compounds showed moderate to strong activity against pancreatic cancer cell lines and lung carcinoma cell lines, as well as high antioxidant activity for most tested compounds (Sayed et al., 2022).

Crystal Structure Insights

  • The crystal structure of certain hexahydroquinoline derivatives has been determined, providing insights into their conformation and the implications for their biological activity. These studies offer a foundational understanding of the molecular arrangements that could influence the chemical behavior and potential therapeutic applications of compounds like the one (Morales et al., 1996).

Potential Anticancer Applications

  • The anticancer activity of nitrophenyl-group-containing heterocycles has been explored, with specific compounds demonstrating efficacy against certain cancer cell lines. This research highlights the therapeutic potential of such compounds in oncology, suggesting that related structures might also possess valuable anticancer properties (Sayed et al., 2021).

Antioxidant Properties

  • The antioxidant properties of similar compounds have been assessed, indicating the potential for these molecules to mitigate oxidative stress, which is a factor in various diseases and aging processes. This aspect could be relevant for the compound , assuming structural similarities confer similar properties (Sayed et al., 2022).

properties

IUPAC Name

3-O-cyclopentyl 6-O-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7/c1-13-9-10-16(12-19(13)28(32)33)22-21(26(31)35-17-7-5-6-8-17)15(3)27-18-11-14(2)20(25(30)34-4)24(29)23(18)22/h9-10,12,14,17,20,22,27H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIHWTVEZMXLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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